molecular formula C22H12BrFN4O2 B2741604 2-(4-bromophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one CAS No. 1291846-48-4

2-(4-bromophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one

Cat. No.: B2741604
CAS No.: 1291846-48-4
M. Wt: 463.266
InChI Key: IXZNXXPWQDWSDO-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a complex organic compound that features a combination of bromophenyl, fluorophenyl, oxadiazole, and dihydrophthalazinone groups

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential biological activity. This could include studies on its interaction with biological targets, its effects on cellular processes, and its potential as a lead compound for drug development.

Medicine

In medicinal chemistry, 2-(4-bromophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one may be explored for its potential therapeutic applications. This could involve screening for activity against various diseases, optimization of its pharmacokinetic properties, and evaluation of its safety and efficacy in preclinical and clinical studies.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be used as an intermediate in the synthesis of other valuable compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-bromophenyl and 3-fluorophenyl derivatives, followed by the formation of the oxadiazole ring and subsequent coupling with the dihydrophthalazinone moiety. Common reagents used in these reactions include brominating agents, fluorinating agents, and various catalysts to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups in place of the bromine or fluorine atoms.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-bromophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one may include other phthalazinone derivatives, oxadiazole-containing compounds, and molecules with bromophenyl or fluorophenyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. This can make it a valuable tool for research and development in various fields.

Properties

IUPAC Name

2-(4-bromophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12BrFN4O2/c23-14-8-10-16(11-9-14)28-22(29)18-7-2-1-6-17(18)19(26-28)21-25-20(27-30-21)13-4-3-5-15(24)12-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZNXXPWQDWSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)Br)C4=NC(=NO4)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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